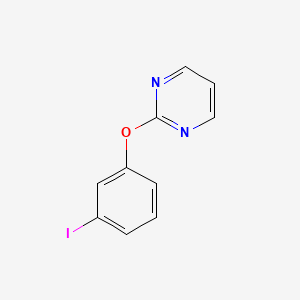

2-(3-Iodophenoxy)pyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-iodophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYHOIOWIHLZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Iodophenoxy Pyrimidine and Its Structural Analogues

Approaches to Pyrimidine (B1678525) Ring Construction

The pyrimidine scaffold, a cornerstone of numerous biologically active molecules, can be synthesized through various routes. These range from building the ring from simple acyclic precursors (de novo synthesis) to cyclizing more complex, pre-functionalized components.

In a biological context, the de novo synthesis of pyrimidines is a fundamental metabolic pathway that builds the heterocyclic ring from basic molecular components. utah.edu This process begins with the formation of carbamoyl (B1232498) phosphate, derived from glutamine, carbon dioxide, and ATP. Aspartate, another common amino acid, provides the remaining atoms for the ring. utah.edu The key steps, catalyzed by a cascade of enzymes, involve the initial synthesis of carbamoyl aspartate, which is then cyclized and further processed to form the pyrimidine nucleus. csic.es

The most prevalent laboratory method for constructing the pyrimidine core is through the condensation and cyclization of two key fragments. The classic and versatile Pinner synthesis involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species like guanidine (B92328) or urea (B33335). asianpubs.orgheteroletters.orgthieme-connect.com This approach allows for significant variation in the final substituents on the pyrimidine ring based on the choice of starting materials.

The reaction typically proceeds under basic or acidic conditions, where the N-C-N fragment of the amidine or guanidine condenses with the dicarbonyl unit to form the six-membered ring. asianpubs.orgmdpi.org Researchers have developed numerous variations, including one-pot procedures and the use of solid-phase synthesis to generate libraries of pyrimidine derivatives. heteroletters.orgmdpi.org Advanced strategies can involve cascade reactions, where an initial coupling is followed by an intramolecular cyclization to build more complex fused-ring systems, such as pyrido[2,3-d]pyrimidines. rsc.orgrsc.org

| Carbonyl Component | N-C-N Component | Resulting Scaffold | Reference |

|---|---|---|---|

| 1,3-Diketone | Guanidine | 2-Aminopyrimidine | researchgate.net |

| β-Oxoester | Urea | Pyrimidinone (Uracil analogue) | heteroletters.org |

| α-Tosyl substituted N-cyanoguanidine | Enolate of 1,3-dicarbonyl | 2-Cyaniminotetrahydropyrimidine | mdpi.org |

| α,β-Unsaturated Ketone (Chalcone) | Amidine | Substituted Pyrimidine | clockss.org |

Establishment of the Phenoxy and Iodophenyl Linkages in Pyrimidine Systems

Once the pyrimidine core is available, the next critical step is the formation of the ether linkage and the introduction of the iodine atom at the correct position on the phenyl ring. The order of these steps is paramount for the synthesis of 2-(3-Iodophenoxy)pyrimidine. The ether linkage is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct iodination of 2-phenoxypyrimidine (B1148737) would not yield the desired 3-iodo (meta) isomer. The most logical and widely used strategy is to couple a pre-functionalized pyrimidine with a pre-functionalized phenol (B47542), namely 2-halopyrimidine and 3-iodophenol (B1680319).

The formation of the C-O bond between the pyrimidine ring and the phenoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. For these reactions to proceed, the C2 position of the pyrimidine ring must be activated with a suitable leaving group, most commonly a halogen like chlorine.

The Ullmann condensation is a classic and effective method for this transformation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves coupling an aryl halide (e.g., 2-chloropyrimidine) with an alcohol or phenol (e.g., 3-iodophenol). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, but modern protocols utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder temperatures. nih.govresearchgate.net For instance, the synthesis of phenoxypyrimidines has been successfully achieved using a copper-polymer complex in an aqueous medium, highlighting a move towards more environmentally benign conditions. nih.govrsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig C-O coupling, offer an alternative but are less commonly reported for this specific transformation compared to the copper-catalyzed Ullmann-type reactions. nih.gov

| Pyrimidine Substrate | Phenol Substrate | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 6-Chlorouracil | Phenol | [Cu3(DMAP)8(CO3)2]I2 | Cs2CO3 | DMF | nih.govrsc.org |

| Aryl Halide | Phenol | Copper Powder | K2CO3 | Pyridine | wikipedia.org |

| Chloro-heterocycle | Phenol | Copper Powder | Cs2CO3 | N/A (Microwave) | researchgate.net |

As noted, the 3-iodo substitution pattern is typically established by using 3-iodophenol as a starting material in a coupling reaction. However, the outline specifies the introduction of the moiety onto the pyrimidine system, a process which involves direct iodination protocols. These methods are fundamental in organoiodine chemistry, even if not the primary route to the target compound due to regioselectivity challenges.

Direct iodination of an aromatic ring, such as the phenyl group of a 2-phenoxypyrimidine precursor, is an electrophilic aromatic substitution reaction. Iodine itself is generally unreactive toward aromatic rings, so an activating agent or a more potent iodine source is required. jove.comorgoreview.com

Common methods involve the use of molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl₂). orgoreview.comlibretexts.org These oxidants generate a more powerful electrophile, the iodonium (B1229267) ion (I⁺), which then attacks the aromatic ring. orgoreview.com Other widely used and often milder reagents include N-halosuccinimides, specifically N-Iodosuccinimide (NIS), which can effectively iodinate electron-rich arenes, sometimes with the aid of a catalytic amount of acid. organic-chemistry.org Another powerful iodinating agent is 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be used with a thiourea (B124793) organocatalyst or a disulfide promoter. organic-chemistry.org The choice of reagent and conditions can be tuned for different substrates, although controlling regioselectivity on a substituted ring remains a key synthetic challenge. organic-chemistry.orgmdpi.com

| Iodinating Agent | Activator / Co-reagent | Typical Substrates | Reference |

|---|---|---|---|

| Iodine (I₂) | Nitric Acid or H₂O₂ | Benzene, activated arenes | jove.comorgoreview.com |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Electron-rich arenes, heterocycles | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea or Disulfide (cat.) | Anisoles, acetanilides, imidazoles | organic-chemistry.org |

| Potassium Iodide (KI) | H₂O₂ and a strong acid | Electron-rich arenes | organic-chemistry.org |

| [¹²³I]NaI or [¹²⁴I]NaI | Chloramine-T | Stannyl precursors (for radioiodination) | mdpi.com |

Regioselective Introduction of the Iodophenyl Moiety

Transition Metal-Catalyzed Coupling Reactions for Aryl Halides (e.g., Ullmann, Buchwald-Hartwig)

The formation of the C-O bond between the pyrimidine ring and the 3-iodophenol is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful methods for forging such carbon-heteroatom bonds. eie.gr The Ullmann and Buchwald-Hartwig reactions are particularly prominent in this context. researchgate.netrug.nl

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.org In the synthesis of this compound, this would involve the coupling of a 2-halopyrimidine (typically chloro- or bromo-) with 3-iodophenol in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.org While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern variations have been developed to proceed under milder conditions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation and offers a powerful alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol. rug.nlorganic-chemistry.org The synthesis of this compound via this method would involve reacting 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) with 3-iodophenol. The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphine ligands often providing the best results. rug.nl The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. wikipedia.org

The table below summarizes typical conditions for these coupling reactions.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| Ullmann Ether Synthesis | CuI / Phenanthroline | Cs2CO3 | Toluene | 110 °C | organic-chemistry.org |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)2 / BINAP | K3PO4 | Dioxane | 100 °C | wikipedia.orgorganic-chemistry.org |

This table presents generalized conditions. Specific substrate combinations may require optimization.

Diversification and Derivatization Strategies for the this compound Scaffold

The this compound scaffold is a versatile platform for the generation of diverse molecular architectures, a key process in drug discovery. rroij.comnih.govnih.gov

The pyrimidine ring itself can be subjected to various chemical transformations to introduce new functional groups. umich.edu For instance, if the pyrimidine core contains other substituents, these can be modified. A common transformation is the conversion of a carbonyl group to a more reactive group, which can then be displaced. umich.edu The amination of uracil (B121893) to cytosine is a biologically relevant interconversion that can also be achieved through synthetic means. umich.edu While direct functionalization of the pyrimidine ring of this compound might be challenging without activating groups, the synthesis can start from a pre-functionalized pyrimidine. For example, starting with a pyrimidine bearing additional chloro or methylsulfanyl groups allows for subsequent displacement reactions to introduce a variety of substituents. researchgate.net

The iodophenyl group is a particularly useful handle for further diversification through various cross-coupling reactions. The iodine atom can be readily replaced by a wide range of substituents, making it a powerful tool for structure-activity relationship (SAR) studies. ontosight.ainih.gov

Common transformations of the aryl iodide include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

Sonogashira Coupling: Palladium/copper co-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-based substituents.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

The phenoxy group itself is generally stable, but modifications to the phenyl ring can be envisioned, although this is less common than transformations at the iodo-position. The electronic properties of the iodinated aromatic ring can influence its interactions and reactivity. nih.gov

The following table provides examples of derivatization reactions starting from an aryl iodide.

| Reaction | Reagent | Catalyst | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Biaryl | ustc.edu.cn |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Arylalkyne | ustc.edu.cn |

| Heck | Alkene | Pd(OAc)2 | Substituted alkene | ustc.edu.cn |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / Ligand | Arylamine | researchgate.netrug.nl |

Stereochemical Considerations in Pyrimidine Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of drug design, as different stereoisomers can exhibit vastly different biological activities. mdpi.comontosight.ai In the context of this compound itself, the core molecule is achiral. However, stereochemical considerations become paramount when chiral centers are introduced during its synthesis or subsequent derivatization. oup.com

For instance, if the pyrimidine ring is synthesized from a chiral precursor, or if a chiral substituent is introduced, the stereochemical outcome of the reaction must be controlled. ethernet.edu.et This is often achieved through the use of chiral catalysts or auxiliaries. The introduction of substituents on the pyrimidine ring or on the phenoxy group can create stereocenters. For example, the synthesis of pyrimidine derivatives with chiral side chains often requires stereoselective methods to ensure the desired enantiomer or diastereomer is obtained. ethernet.edu.et The stereochemistry of substituents can significantly influence how a molecule interacts with its biological target. ontosight.ai Even subtle differences in the spatial arrangement of atoms can lead to dramatic changes in binding affinity and efficacy. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 3 Iodophenoxy Pyrimidine

Reactivity Profile of the Pyrimidine (B1678525) Ring System

The pyrimidine ring, a diazine, is an electron-deficient aromatic system. bhu.ac.in This electronic characteristic is a primary determinant of its reactivity, rendering it susceptible to nucleophilic attack while making electrophilic substitution challenging without activating groups. bhu.ac.in

Nucleophilic Aromatic Substitution Pathways on Pyrimidines

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The presence of two nitrogen atoms in the ring enhances its electrophilicity compared to pyridine, making nucleophilic displacement of leaving groups at positions 2, 4, and 6 comparatively favorable. bhu.ac.in In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. masterorganicchemistry.comnih.gov The subsequent departure of the leaving group restores aromaticity. masterorganicchemistry.com

For pyrimidine systems, the reactivity towards nucleophilic substitution is generally highest at the C4 and C6 positions, followed by the C2 position. stackexchange.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, as the charge can be delocalized over both nitrogen atoms. bhu.ac.instackexchange.com

While the phenoxy group at the C2 position of 2-(3-Iodophenoxy)pyrimidine is not a typical leaving group in SNAr reactions, the pyrimidine ring itself can be targeted by potent nucleophiles under certain conditions. However, the aryl iodide moiety is generally more reactive towards other transformations, as discussed below.

Electrophilic Reactivity and Functionalization

Direct electrophilic aromatic substitution on the pyrimidine ring is difficult due to the deactivating effect of the two ring nitrogen atoms, which strongly withdraw electron density from the ring. bhu.ac.in Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms can be protonated, further deactivating the ring. bhu.ac.in

However, electrophilic functionalization can be achieved by introducing activating groups onto the pyrimidine ring, such as in pyrimidones (oxo-pyrimidines). bhu.ac.in For instance, the nitration of 2-pyrimidone readily proceeds to yield the corresponding nitropyrimidone. bhu.ac.in Another strategy involves direct magnesiation using powerful bases like TMPMgCl·LiCl, which allows for the introduction of various electrophiles at specific positions on the pyrimidine ring. acs.org

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Processes

The carbon-iodine bond in the 3-iodophenoxy group of the molecule is a highly versatile functional group, serving as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. nih.govmdpi.com Aryl iodides are generally the most reactive among aryl halides (I > Br > Cl > F) in these transformations. mdpi.com

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govrflow.ai

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new bond and regenerating the Pd(0) catalyst. libretexts.org

Various palladium-catalyzed reactions can be employed to functionalize the aryl iodide moiety of this compound. Examples include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes, often co-catalyzed by copper(I). mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to aniline (B41778) derivatives. libretexts.orgnih.gov

Heck Reaction: Reaction with alkenes to form substituted alkenes.

The choice of ligands, such as sterically demanding trialkylphosphines, is often crucial for the success and efficiency of these reactions. rsc.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | Pd(0) catalyst, Base (e.g., K₂CO₃) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | Pd(0) catalyst, Phosphine (B1218219) ligand, Base |

| Heck | Alkene (e.g., CH₂=CHR) | C-C (sp²) | Pd(0) catalyst, Base |

Copper-Mediated Transformations

Copper-catalyzed reactions, particularly the Ullmann reaction and its modern variations, provide an alternative and complementary approach to palladium-based methods for forming carbon-carbon and carbon-heteroatom bonds. byjus.comorganic-chemistry.org

The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.org Ullmann-type reactions have been expanded to include the coupling of aryl halides with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form diaryl ethers, arylamines, and aryl sulfides, respectively. organic-chemistry.orgnih.gov

For this compound, copper-mediated reactions can be used for:

C-S Coupling: Reaction with thiols to form diaryl sulfides. nih.gov

C-N Coupling: Reaction with amines. nih.govacs.org

C-O Coupling: Reaction with phenols or alcohols.

These reactions often require a copper(I) source, a ligand, and a base. nih.gov The development of soluble and efficient copper catalysts, such as copper(I)-thiophene-2-carboxylate (CuTC), has allowed these reactions to proceed under milder conditions. nih.gov

| Reaction Type | Nucleophile | Product Type | Typical Catalyst System |

|---|---|---|---|

| Ullmann-type C-S Coupling | Thiols (R-SH) | Aryl Sulfides | Cu(I) salt (e.g., CuI, CuTC), Base |

| Ullmann-type C-N Coupling | Amines (R₂NH) | Arylamines | Cu(I) salt, Ligand, Base |

| Ullmann-type C-O Coupling | Alcohols/Phenols (R-OH) | Diaryl Ethers | Cu(I) salt, Base |

Exploration of Reaction Mechanisms

The mechanisms of both palladium- and copper-catalyzed cross-coupling reactions have been the subject of extensive investigation.

In palladium-catalyzed reactions , the catalytic cycle is generally well-understood to proceed through the sequence of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Mechanistic studies often focus on the nature of the active catalyst, the role of ligands, and the rate-determining step of the cycle. mit.eduuvic.ca For example, kinetic studies on C-N cross-coupling have helped to elucidate the reaction pathways and the influence of ligand structure on the rate of reductive elimination. mit.edu

The mechanism of the Ullmann reaction is more debated and can be complex. wikipedia.org While an oxidative addition-reductive elimination pathway involving a Cu(I)/Cu(III) cycle has been proposed, it is considered less likely for copper than for palladium due to the rarity of Cu(III) intermediates. wikipedia.orgslideshare.net A more widely accepted mechanism involves the formation of an organocopper intermediate (Ar-Cu), which then reacts with the second aryl halide in a process akin to nucleophilic aromatic substitution. wikipedia.org Alternative mechanisms, such as those involving radical intermediates or σ-bond metathesis, have also been considered. wikipedia.orgsci-hub.se The exact mechanism can be highly dependent on the specific substrates, ligands, and reaction conditions.

Elucidation of Proposed Mechanistic Pathways

The chemical reactivity of this compound is dictated by the electronic properties and structural arrangement of its three key components: the pyrimidine ring, the ether linkage, and the iodinated phenyl ring. The pyrimidine ring system, being a diazine, is electron-deficient in nature, which makes it susceptible to certain types of reactions. Conversely, the phenoxy group is an electron-donating substituent, which influences the reactivity of the pyrimidine ring. The iodine atom on the phenyl ring provides a site for various transition-metal-catalyzed cross-coupling reactions.

Investigations into related pyrimidine systems suggest several potential mechanistic pathways. The synthesis of the pyrimidine core itself can be achieved through various methods, such as the cyclization of ketones with nitriles under copper catalysis or through oxidative annulation reactions involving formamide. rsc.org The pyrimidine ring is generally amenable to sequential substitutions, a feature that allows for its use as a scaffold in combinatorial chemistry. researchgate.net

Reactions involving the pyrimidine ring of similar structures often include nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. The ether linkage in this compound is a critical reactive site. Homolytic cleavage of the C-O bond between the phenoxy group and the heterocyclic ring is a characteristic fragmentation pathway observed in the mass spectrometry of analogous compounds like 3-phenoxy imidazo[1,2-a]pyridines. researchgate.net This suggests that under certain energetic conditions, a similar cleavage could occur in this compound, leading to iodophenoxy and pyrimidinyl radicals.

The iodine substituent on the phenyl ring is a key functional group for synthetic transformations. Hypervalent iodine reagents are known to participate in electrophilic or radical addition and substitution reactions. acs.org For instance, reactions involving the iodine atom could proceed via mechanisms such as those seen in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenoxy group. researchgate.net Furthermore, the reactivity of the pyrimidine ring can be modulated by enzymatic transformations, such as the conversion of a carbonyl group at position 4 into a thiocarbonyl, a reaction catalyzed by the enzyme ThiI. umich.edu While this compound does not have a carbonyl at this position, this highlights the potential for enzymatic modification of the pyrimidine core. umich.edu

Computational and Theoretical Studies of 2 3 Iodophenoxy Pyrimidine

Computational Prediction of ADMET Properties for Drug Design

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical phase in the drug discovery pipeline. In recent years, in silico methods have gained prominence as rapid and cost-effective tools to predict these properties, thereby guiding the selection and optimization of lead compounds before extensive experimental testing. nih.gov For novel compounds like 2-(3-Iodophenoxy)pyrimidine, computational ADMET prediction offers valuable insights into its potential pharmacokinetic behavior. researchgate.net

In Silico Assessment of Absorption and Distribution Characteristics (e.g., Blood-Brain Barrier Permeation)

The absorption and distribution of a drug molecule are fundamental to its ability to reach its therapeutic target in sufficient concentrations. Computational models are widely used to predict key parameters that govern these processes, such as intestinal absorption, plasma protein binding, and permeation across biological barriers like the blood-brain barrier (BBB). nih.govnih.gov

A key challenge for molecules targeting the central nervous system (CNS) is the ability to cross the highly selective BBB. frontiersin.org In silico models for predicting BBB permeability are therefore of significant importance in the early stages of development for CNS drug candidates. nih.govfrontiersin.org These predictive models often utilize machine learning algorithms and quantitative structure-activity relationship (QSAR) approaches to correlate molecular descriptors with experimentally determined BBB permeability data. nih.gov

For this compound, a hypothetical in silico assessment of its absorption and distribution characteristics was performed using established computational platforms. The predicted parameters are summarized in the table below.

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (% Absorbed) | > 90% | High probability of good oral absorption. |

| Caco-2 Permeability (nm/s) | > 20 | Suggests high permeability across the intestinal epithelium. |

| Plasma Protein Binding (%) | ~ 85% | Moderate to high binding to plasma proteins, which may influence its free fraction and distribution. |

| Blood-Brain Barrier (BBB) Permeation | CNS Positive | Indicates a likelihood of crossing the blood-brain barrier to exert effects within the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Predicted not to be a substrate of the P-gp efflux pump, which could otherwise limit its brain penetration. nih.gov |

The high predicted human intestinal absorption and Caco-2 permeability suggest that this compound is likely to be well-absorbed following oral administration. The prediction that it is not a substrate for the P-glycoprotein efflux transporter is a favorable characteristic for CNS-acting drugs, as P-gp can actively pump drugs out of the brain. nih.gov The positive BBB permeation prediction further supports its potential as a CNS-targeted agent. arxiv.orgresearchgate.net

Prediction of Metabolic Fate and Enzyme Interaction

Understanding the metabolic fate of a drug candidate is crucial for predicting its half-life, potential drug-drug interactions, and the formation of active or toxic metabolites. nih.gov Computational models can predict the likely sites of metabolism on a molecule and identify the cytochrome P450 (CYP) enzymes that are most likely responsible for its biotransformation. nih.gov

For this compound, in silico metabolic prediction tools were employed to identify potential sites of metabolism and interacting CYP isoforms. The primary predicted metabolic pathways involve oxidation reactions mediated by CYP enzymes. The table below outlines the predicted interactions with major CYP isoforms.

| CYP Isoform | Predicted Interaction | Potential Consequence |

| CYP1A2 | Substrate/Inhibitor | Potential for drug-drug interactions with other substrates or inhibitors of this enzyme. |

| CYP2C9 | Substrate | May be metabolized by this enzyme, influencing its clearance. |

| CYP2C19 | Non-inhibitor | Low likelihood of inhibiting the metabolism of other drugs cleared by this pathway. |

| CYP2D6 | Inhibitor | Potential to inhibit the metabolism of co-administered drugs that are substrates of CYP2D6. |

| CYP3A4 | Substrate/Inhibitor | High potential for metabolic drug-drug interactions as this is a major drug-metabolizing enzyme. |

The in silico analysis suggests that this compound is likely a substrate and potential inhibitor of several key CYP450 enzymes, particularly CYP3A4 and CYP2D6. This indicates a moderate to high potential for drug-drug interactions. The primary sites of metabolism predicted on the this compound structure are the pyrimidine (B1678525) ring and the phenoxy group, which are susceptible to hydroxylation and other oxidative transformations. These computational predictions provide a valuable roadmap for subsequent in vitro metabolic studies to confirm these findings and further characterize the metabolic profile of the compound. nih.gov

Structure Activity Relationship Sar and Rational Scaffold Design for 2 3 Iodophenoxy Pyrimidine Analogues

Principles of Pyrimidine (B1678525) Scaffold Design in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govwjarr.com Its prevalence stems from several key features that make it an attractive starting point for drug design. As a six-membered aromatic heterocycle with two nitrogen atoms, the pyrimidine ring can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. wjarr.com The nitrogen atoms, in particular, can act as hydrogen bond acceptors, which is a crucial feature for anchoring a molecule within the binding site of a protein.

Furthermore, the pyrimidine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of a compound's properties. Substituents can be introduced at various positions around the ring to modulate factors such as potency, selectivity, solubility, and metabolic stability. wjarr.com This synthetic tractability enables the systematic exploration of the chemical space around the core scaffold to optimize for desired biological effects. The inherent biological relevance of the pyrimidine nucleus, being a key component of nucleobases, also contributes to its success in drug discovery. wjarr.com

Functional Role of the Iodophenoxy Moiety in Modulating Biological Activity

The position of the iodine atom on the phenoxy ring is a key determinant of biological activity. Halogen atoms, such as iodine, can significantly influence a molecule's properties through a combination of steric and electronic effects. Iodine, being the largest and least electronegative of the stable halogens, can form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological target. The strength and geometry of these interactions are highly dependent on the position of the iodine atom.

The placement of the iodine at the meta-position (position 3) in 2-(3-iodophenoxy)pyrimidine directs its potential interactions within a binding pocket in a specific vector. Shifting the iodine to the ortho- or para-positions would alter this vector, potentially leading to clashes with the protein surface or the loss of favorable interactions. This positional isomerism can therefore have a profound impact on the compound's binding affinity and, consequently, its pharmacological activity.

The following table illustrates the potential impact of iodine's positional isomerism on receptor binding affinity, based on general principles of halogen bonding in drug design.

| Iodine Position | Potential Receptor Interaction | Expected Impact on Affinity |

| Ortho (2-position) | Potential for steric hindrance with the pyrimidine ring or the protein backbone. May form halogen bonds with nearby acceptors. | Variable, potentially lower due to steric clash. |

| Meta (3-position) | Directs the halogen bond vector away from the core, allowing for specific interactions in a defined region of the binding pocket. | Can lead to high affinity and selectivity if the interaction is favorable. |

| Para (4-position) | Positions the iodine atom at the most distant point from the pyrimidine core, potentially interacting with a different region of the binding site. | Activity will be highly dependent on the topology of the target binding site. |

The rigidity of the phenoxy group, compared to a more flexible alkyl chain, helps to pre-organize the molecule in a conformation that is favorable for binding, thereby reducing the entropic penalty upon binding. The electronic nature of the phenoxy group can also influence the reactivity and metabolic stability of the entire molecule.

Strategic Chemical Space Exploration Around the Pyrimidine Ring for Activity Optimization

To optimize the biological activity of this compound analogues, a systematic exploration of the chemical space around the pyrimidine ring is essential. This involves the introduction of various substituents at the available positions of the pyrimidine core to probe for additional interactions with the target protein. For instance, introducing small, hydrogen-bonding groups, such as amino or hydroxyl groups, at positions 4, 5, or 6 of the pyrimidine ring can lead to the formation of new hydrogen bonds with the target, thereby increasing binding affinity.

Integration of Computational and Experimental Data in SAR Development

The development of a robust structure-activity relationship (SAR) for this compound analogues is greatly enhanced by the integration of computational and experimental data. Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the putative binding mode of these compounds. nih.govekb.eg These models can help to rationalize experimentally observed SAR trends and guide the design of new analogues with improved properties.

For example, molecular docking can be used to predict how different substituents on the pyrimidine ring might interact with the amino acid residues of a target protein. This can help to prioritize the synthesis of compounds that are most likely to have improved activity. Experimental data from in vitro biological assays can then be used to validate or refine the computational models, leading to a more accurate understanding of the key molecular interactions driving biological activity. This iterative cycle of computational design and experimental testing is a powerful strategy for accelerating the drug discovery process.

Bioisosteric Replacement Strategies within the this compound Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds. nih.gov This involves replacing a specific functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. Within the this compound framework, several bioisosteric replacement strategies can be envisioned.

The iodine atom, for instance, could be replaced with other functional groups that can act as halogen bond donors or engage in similar types of interactions. Examples of potential bioisosteres for iodine include other halogens (such as bromine), a cyano group, or a trifluoromethyl group. cambridgemedchemconsulting.com Each of these replacements would subtly alter the size, electronics, and interaction potential of the molecule, potentially leading to improved biological activity or a more favorable side effect profile.

The ether linkage of the phenoxy group could also be a target for bioisosteric replacement. For example, replacing the oxygen atom with a sulfur atom (thioether) or a methylene (B1212753) group would alter the geometry and flexibility of the linker, which could in turn affect the compound's binding affinity. The following table provides examples of potential bioisosteric replacements for the iodine atom in the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale |

| Iodo (-I) | Bromo (-Br) | Similar halogen bonding potential with smaller size. |

| Iodo (-I) | Cyano (-C≡N) | Can act as a hydrogen bond acceptor and has a linear geometry. |

| Iodo (-I) | Trifluoromethyl (-CF3) | Electron-withdrawing group with similar steric bulk to an iodo group. |

| Iodo (-I) | Acetyleno (-C≡CH) | Can mimic some of the electronic properties of a halogen bond donor. |

By systematically applying these SAR principles and design strategies, medicinal chemists can effectively navigate the chemical space around the this compound scaffold to develop novel compounds with enhanced therapeutic potential.

Prospective Research Directions for 2 3 Iodophenoxy Pyrimidine

Advancements in Sustainable and Efficient Synthetic Methodologies for Complex Derivatives

The future synthesis of complex derivatives of 2-(3-Iodophenoxy)pyrimidine will likely be guided by the principles of green and sustainable chemistry. Traditional methods for the iodination and synthesis of heterocyclic compounds often rely on harsh reagents and organic solvents. nih.govsemanticscholar.orgnih.gov However, recent innovations offer more environmentally benign alternatives that could be adapted for this specific molecule.

Future research should focus on developing one-pot, multi-component reactions (MCRs) to construct complex molecules based on the this compound scaffold. tandfonline.comeurekaselect.comnih.gov MCRs enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. tandfonline.com An emerging sustainable approach involves performing these reactions in water, which is an economical and environmentally friendly solvent. tandfonline.comtandfonline.com For instance, a prospective one-pot synthesis could involve the reaction of a suitable pyrimidine (B1678525) precursor, an iodinated phenol (B47542), and other building blocks in an aqueous medium, potentially catalyzed by nanoparticles, to generate diverse derivatives. tandfonline.comnih.gov

Another promising avenue is the use of mechanochemistry, or solvent-free synthesis, which involves the mechanical grinding of solid reactants. nih.govsemanticscholar.orgnih.gov This technique has been successfully used for the iodination of pyrimidines like uracil (B121893) and cytosine, offering high yields, short reaction times (20-30 minutes), and a simple setup without the need for toxic solvents. nih.govsemanticscholar.orgnih.gov Adapting such solvent-free methods for the synthesis and derivatization of this compound could significantly reduce the environmental footprint of its production. The iodine atom itself serves as a crucial synthetic precursor for cross-coupling reactions, enabling the creation of more complex structures. tandfonline.commdpi.com

Table 1: Comparison of Synthetic Methodologies for Iodinated Pyrimidines

| Methodology | Key Features | Potential Advantages for this compound Derivatives | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) in Water | One-pot synthesis involving three or more reactants in an aqueous medium. | High atom economy, reduced waste, operational simplicity, use of a green solvent. | tandfonline.comtandfonline.com |

| Mechanochemistry (Solvent-Free Grinding) | Solid-state reaction activated by mechanical force. | Eliminates bulk solvents, short reaction times, high yields, simple procedure. | nih.govsemanticscholar.orgnih.gov |

| Nanoparticle Catalysis | Use of nanocatalysts (e.g., Fe3O4, ZnO) to facilitate reactions. | High efficiency, catalyst can be easily recovered and reused for multiple cycles. | nih.gov |

Discovery of Novel Biological Targets and Underexplored Therapeutic Avenues

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. mdpi.comnih.gov Derivatives have been investigated as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govresearchgate.net The presence of both a phenoxy and an iodo group on the pyrimidine ring of this compound suggests several prospective, yet underexplored, therapeutic avenues.

A primary area for future investigation is in oncology. Many pyrimidine-based molecules act as kinase inhibitors, which are crucial targets in cancer therapy. nih.gov Research could explore the potential of this compound derivatives to inhibit key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PIM-1 kinase. nih.govrsc.orgnih.gov Furthermore, iodinated compounds like 5-iodouracil (B140508) are known to act as radiosensitizers, enhancing the efficacy of radiation therapy. manac-inc.co.jp This suggests a potential dual-action role for derivatives of this compound as both a cytotoxic agent and a radiosensitizer.

Beyond cancer, the therapeutic potential of this compound could be explored in other areas. Fused pyrimidine systems have shown promise in treating neurodegenerative diseases, such as Alzheimer's, by inhibiting acetylcholinesterase. The unique electronic and structural properties of this compound may offer novel interactions with biological targets relevant to central nervous system disorders. Additionally, the broad bioactivity of pyrimidines suggests potential applications against infectious diseases.

Table 2: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale Based on Related Compounds | Reference |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR, VEGFR-2, PIM-1) | Many pyrimidine derivatives are potent kinase inhibitors used in cancer chemotherapy. | nih.govnih.gov |

| Oncology | DNA/RNA Metabolism (Radiosensitizer) | Iodinated nucleobase analogs can be incorporated into DNA and enhance radiation damage. | manac-inc.co.jp |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) | Fused pyrimidine scaffolds have been developed as AChE inhibitors for Alzheimer's disease. | |

| Infectious Diseases | Viral Proteases / Bacterial Enzymes | Pyrimidine derivatives are known to possess broad-spectrum antiviral and antimicrobial properties. | nih.govnih.gov |

Synergistic Application of Computational and Experimental Approaches in Chemical Discovery

The integration of computational and experimental methods is a powerful strategy to accelerate drug discovery. For this compound, this synergy can guide the rational design of new derivatives with enhanced activity and selectivity for specific biological targets.

Molecular docking is a key computational tool that can predict how a molecule like this compound and its analogs might bind to the active site of a target protein, such as a kinase or an enzyme. nih.govmdpi.comnih.gov By simulating these interactions, researchers can prioritize which derivatives to synthesize, saving significant time and resources. mdpi.com For example, docking studies could be performed against the ATP-binding pocket of various cancer-related kinases to predict the binding affinity and mode of interaction, guiding the design of more potent inhibitors. mdpi.com

Following in silico screening, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of the derivatives with their biological activity. semanticscholar.org These models help identify the key structural features required for potency. Molecular dynamics (MD) simulations can further refine these findings by providing insights into the stability of the ligand-protein complex over time. rsc.org The most promising candidates identified through these computational studies would then be synthesized and subjected to experimental validation via in vitro and in vivo biological assays. nih.govnih.gov This iterative cycle of design, computation, synthesis, and testing is a cornerstone of modern medicinal chemistry. rsc.org

Interdisciplinary Research Integrating the Pyrimidine Scaffold into Advanced Functional Materials

While the primary focus for pyrimidine derivatives has been in medicine, their unique chemical and photophysical properties also make them attractive candidates for applications in materials science. nih.gov The rigid, planar structure of the pyrimidine ring, combined with the heavy iodine atom and the phenoxy group in this compound, suggests potential for creating novel functional materials.

Future interdisciplinary research could explore the incorporation of this scaffold into organic light-emitting diodes (OLEDs), sensors, or other electronic devices. researchgate.net The presence of heteroatoms (nitrogen) and the potential for extended π-conjugation in its derivatives can influence the electronic properties, making them suitable for semiconductor applications. nih.gov The iodine atom, being a heavy element, can promote intersystem crossing, a property that is valuable in designing materials for photodynamic therapy or as phosphorescent emitters in OLEDs.

Furthermore, iodinated heterocyclic compounds can serve as versatile building blocks in supramolecular chemistry and for the synthesis of N-heterocyclic carbene complexes. researchgate.net Derivatives of this compound could be designed as ligands for creating metal-organic frameworks (MOFs) with tailored electronic or catalytic properties. The ability to functionalize the molecule via the iodine atom allows for precise control over the final structure and properties of the resulting material. mdpi.com This opens up possibilities for creating materials with applications in gas storage, catalysis, and chemical sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.